Introduction: A Bifunctional Scaffold for Advanced Chemical Synthesis
Introduction: A Bifunctional Scaffold for Advanced Chemical Synthesis
An In-Depth Technical Guide to 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (CAS 1565066-74-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is a strategically designed heterocyclic compound that has emerged as a highly versatile building block in modern organic synthesis. Its structure is distinguished by two key reactive centers: a 4-brominated pyrazole ring and a terminal alkyne tethered to the N1 position. This unique combination offers orthogonal reactivity, enabling sequential or one-pot functionalization through distinct chemical transformations. The 4-bromo position serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the terminal alkyne is a premier functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][] This dual reactivity makes the compound an invaluable tool for the rapid assembly of complex molecular architectures, from novel drug candidates to advanced materials. Pyrazole derivatives themselves are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds, underscoring the therapeutic potential of molecules derived from this core.[4][5][6][7]
This guide provides a comprehensive overview of the properties, synthesis, and reactivity of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole, offering field-proven insights and detailed protocols to empower its application in research and development.
Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds, such as 4-bromopyrazole.[8][9]
Table 1: Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 1565066-74-1 | BLDpharm |
| Molecular Formula | C₈H₉BrN₂ | Calculated |
| Molecular Weight | 213.08 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid or oil | Analogy to 4-bromopyrazole[8][9] |
| Melting Point | Not available. Likely a low-melting solid. | The parent 4-bromopyrazole melts at 93-96 °C.[8] The pentynyl chain would lower this value. |
| Boiling Point | Not available. | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF, DMSO). Slightly soluble in water.[8] | Structural analysis |
Spectroscopic Elucidation
Structural confirmation relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below:
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¹H NMR: The spectrum should feature distinct signals for the two pyrazole ring protons (C3-H and C5-H) as singlets, typically in the δ 7.5-8.0 ppm range. The pentynyl side chain will exhibit signals for the three methylene groups, with the N-CH₂ group being the most deshielded. A characteristic triplet for the terminal alkyne proton (≡C-H) is expected around δ 2.0-2.5 ppm.
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¹³C NMR: The spectrum will show eight distinct carbon signals. The pyrazole ring carbons will appear in the aromatic region (approx. δ 100-140 ppm), with the bromine-substituted C4 appearing at a lower field. The alkyne carbons (C≡C) will be present in the δ 70-90 ppm range.
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IR Spectroscopy: Key diagnostic peaks include the C-H stretching of the terminal alkyne (~3300 cm⁻¹) and the C≡C stretching (~2100 cm⁻¹, typically a sharp, weak band). Vibrations corresponding to the pyrazole C=N and C=C bonds will also be present in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio).
Synthesis and Manufacturing
The most direct and logical synthesis of 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole involves the N-alkylation of 4-bromopyrazole with a suitable 5-carbon electrophile containing a terminal alkyne.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from pyrazole.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Bromopyrazole [8]
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Suspend 1H-pyrazole (1.0 eq) in water at room temperature.
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Add N-bromosuccinimide (NBS) (1.0 eq) to the suspension. The mixture will turn milky white.
-
Stir the reaction vigorously at room temperature for 24 hours. Monitor reaction completion by TLC or GC-MS.
-
Upon completion, extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with aqueous sodium carbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromopyrazole, which can be purified further by recrystallization or column chromatography.
Step 2: N-Alkylation to Yield 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole
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To a solution of 4-bromopyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, handled with extreme care) at 0 °C.
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Stir the mixture for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.
-
Add 5-bromo-1-pentyne (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
Core Reactivity and Strategic Applications
The synthetic utility of this molecule stems from its two distinct reactive sites, which can be addressed with high selectivity.
The 4-Bromopyrazole Handle: A Gateway for Cross-Coupling
The C-Br bond at the 4-position of the pyrazole ring is a robust handle for various palladium-catalyzed cross-coupling reactions. This allows for the direct formation of C-C and C-N bonds, enabling the introduction of diverse functionalities. Studies on related 4-bromopyrazoles have demonstrated their successful participation in direct arylation reactions at the C5 position, highlighting the reactivity of this scaffold.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-aryl or C-vinyl bonds.
-
Heck Coupling: Reaction with alkenes to introduce alkenyl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to form a C-alkynyl bond.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Caption: Palladium-catalyzed cross-coupling reactions at the C4 position.
The Terminal Alkyne: Harnessing the Power of Click Chemistry
The pent-4-yn-1-yl side chain provides a terminal alkyne, a key functional group for click chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient, reliable, and biocompatible reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][][10] This reaction is widely used in drug discovery, bioconjugation, and materials science.[1][2]
Applications of CuAAC:
-
Drug Discovery: Linking the pyrazole core to other pharmacophores or biomolecules.
-
Bioconjugation: Attaching the molecule to proteins, nucleic acids, or surfaces.
-
Materials Science: Synthesizing polymers, dendrimers, or functionalized nanomaterials.[1]
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Exemplary Experimental Protocols
The following protocols are representative and may require optimization based on the specific substrate.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
To a reaction vial, add 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 4-aryl-1-(pent-4-yn-1-yl)-1H-pyrazole product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a solvent mixture, such as t-BuOH/H₂O (1:1).
-
To this solution, add sodium ascorbate (0.1 eq, freshly prepared aqueous solution).
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq, aqueous solution).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography or recrystallization to obtain the 1,2,3-triazole product.
Safety and Handling
-
General Precautions: 4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Toxicology: Specific toxicological data is not available. As with any novel chemical, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Cold-chain transportation may be required for long-term stability.
-
SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before use for complete safety and handling information.
Conclusion
4-bromo-1-(pent-4-yn-1-yl)-1H-pyrazole is a powerful and versatile bifunctional building block. The presence of two orthogonally reactive sites—the 4-bromo group for cross-coupling and the terminal alkyne for click chemistry—provides researchers with a flexible platform for the synthesis of complex molecules. Its utility is particularly pronounced in drug discovery, where the pyrazole core is a well-established pharmacophore, and in materials science for the construction of novel functional polymers and conjugates. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for harnessing the full potential of this valuable chemical tool.
References
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